molecular formula C7H4F3N3S B3121086 2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole CAS No. 279250-86-1

2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole

Cat. No. B3121086
M. Wt: 219.19 g/mol
InChI Key: KNMQKNPQMFSWNQ-UHFFFAOYSA-N
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Description

The compound “2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole” is a type of organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen . The trifluoromethyl group attached to the imidazole ring is a common motif in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of “2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole” would be expected to contain an imidazole ring and a thiazole ring connected by a single bond, with a trifluoromethyl group attached to the 4-position of the imidazole ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclocondensation Reactions : 2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole is involved in cyclocondensation reactions, forming trifluoromethyl-containing compounds, such as 2,3-dihydro-6H-imidazo[2,1-b]thiazol-5-one (Sokolov, Martynov, & Aksinenko, 2014).
  • Catalytic Oxidative Trifluoromethylation : This compound is used in catalytic oxidative trifluoromethylation of imidazopyridines, leading to the synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridines with broad functionalities (Monir, Bagdi, Ghosh, & Hajra, 2015).

Biological and Pharmacological Applications

  • Anticancer Activity : Compounds derived from 2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole have shown promising anticancer activity against various cancer cell lines, including HepG2 and PC12 (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
  • Antimicrobial and Antifungal Activities : Certain derivatives have demonstrated significant antimicrobial and antifungal properties, making them potential candidates for the development of new antimicrobial agents (Reddy & Reddy, 2010).

Industrial Applications

  • Corrosion Inhibition : Halogen-substituted imidazoline derivatives, related to 2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole, are effective as corrosion inhibitors for mild steel in hydrochloric acid solutions, showcasing their utility in industrial settings (Zhang, Xu, Yang, Yin, Liu, & Chen, 2015).

Future Directions

The future directions for research on “2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole” could include studying its synthesis, properties, and potential applications. Given the biological activity of many imidazole and thiazole compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

2-[5-(trifluoromethyl)-1H-imidazol-2-yl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3S/c8-7(9,10)4-3-12-5(13-4)6-11-1-2-14-6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMQKNPQMFSWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=NC=C(N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole
Reactant of Route 2
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2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole
Reactant of Route 3
2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole
Reactant of Route 4
2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole
Reactant of Route 5
2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole
Reactant of Route 6
2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole

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